Swertifrancheside

Descripción general

Descripción

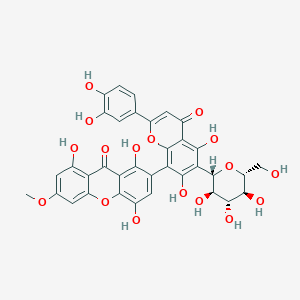

Swertifrancheside is a unique flavone-xanthone dimer isolated from the plant Swertia franchetiana. This compound is notable for its anti-HIV activity, specifically as an inhibitor of HIV-1 reverse transcriptase . The structure of this compound includes a coupling between 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one and C-glycosylated 5,7,3’,4’-tetrahydroxyflavone .

Métodos De Preparación

Swertifrancheside is typically isolated from the plant Swertia franchetiana through a series of chromatographic techniques. The isolation process involves the use of various solvents and chromatographic methods to separate the compound from other constituents of the plant . The structure of this compound is elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Análisis De Reacciones Químicas

Swertifrancheside undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl groups in the xanthone moiety can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Swertifrancheside has several scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of flavone-xanthone dimers.

Biology: This compound is studied for its potential anti-HIV activity and its ability to inhibit HIV-1 reverse transcriptase

Medicine: The compound is investigated for its potential therapeutic applications in treating HIV infections.

Industry: This compound is explored for its potential use in developing new antiviral drugs.

Mecanismo De Acción

Swertifrancheside exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . The compound binds to the enzyme and prevents it from synthesizing DNA from the viral RNA template, thereby blocking the replication of the virus .

Comparación Con Compuestos Similares

Swertifrancheside is unique among flavone-xanthone dimers due to its specific structure and anti-HIV activity. Similar compounds include:

Swertiaxanthone-I: Another xanthone derivative isolated from the same genus, but with different structural features.

Swertipunicoside: A dimeric xanthone with distinct biological activities.

This compound stands out due to its potent inhibition of HIV-1 reverse transcriptase, making it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Swertifrancheside is a naturally occurring compound isolated from the plant Swertia franchetiana , belonging to the Gentianaceae family. This compound has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of HIV reverse transcriptase. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as a flavone-xanthone C-glucoside with the molecular formula . Its structure is defined by the presence of multiple hydroxyl groups and a glucopyranosyl moiety, which contribute to its biological activity. The compound's structural features are crucial for its interaction with biological targets, particularly in inhibiting viral replication.

1. Anti-HIV Activity

This compound has been identified as a moderately potent inhibitor of HIV-1 reverse transcriptase, an enzyme critical for viral replication. In vitro studies have shown that this compound can effectively reduce viral load by interfering with the enzyme's activity. The mechanism involves binding to the active site of reverse transcriptase, thereby preventing the conversion of viral RNA into DNA, a vital step in the HIV life cycle .

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may enhance cellular health and protect against damage caused by reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases and conditions associated with chronic inflammation .

4. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's ability to induce apoptosis (programmed cell death) in cancer cells further supports its role as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- HIV Inhibition Study : A study published in The American Journal of Chinese Medicine confirmed this compound's role as an HIV reverse transcriptase inhibitor, demonstrating its potential in antiretroviral therapy .

- Antioxidant Activity Assessment : Research conducted on various xanthones, including this compound, revealed significant antioxidant effects measured through DPPH radical scavenging assays, indicating its potential utility in preventing oxidative stress-related diseases .

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of this compound on different cancer cell lines found IC50 values ranging from 10 to 30 µg/mL, suggesting moderate to high potency against specific cancer types .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANJQNFIJSRTK-KYRPIRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165961 | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155740-03-7 | |

| Record name | 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155740-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertifrancheside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.